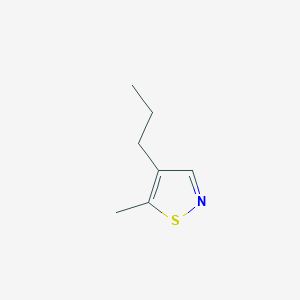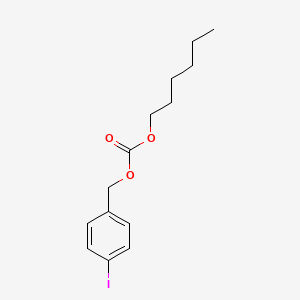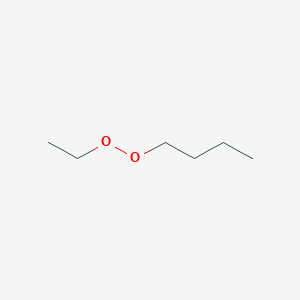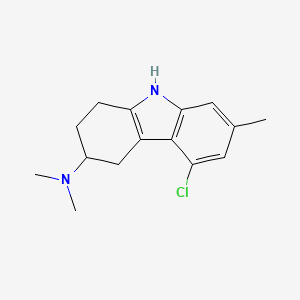
1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)ethan-1-one typically involves nitration of 4-tert-butyl-2,6-dimethylacetophenone. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the 3 and 5 positions of the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Solvents like tetrahydrofuran (THF) and toluene are often used in the process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine under acidic conditions.
Major Products:
Reduction: 1-(2-tert-Butyl-4,6-dimethyl-3,5-diaminophenyl)ethan-1-one.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the calibration of instruments.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and lipophilicity.
Industry: Widely used in the fragrance industry as a key ingredient in perfumes and other scented products.
Mecanismo De Acción
The mechanism of action of 1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)ethan-1-one primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic musk scent .
Comparación Con Compuestos Similares
- 1-(4-tert-Butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone
- 4-tert-Butyl-2,6-dimethyl-3,5-dinitroacetophenone
Comparison: 1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)ethan-1-one is unique due to its specific structural configuration, which imparts a distinct musk fragrance. Its stability and long-lasting scent make it more desirable compared to other similar compounds .
Propiedades
Número CAS |
60788-23-0 |
|---|---|
Fórmula molecular |
C14H18N2O5 |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
1-(2-tert-butyl-4,6-dimethyl-3,5-dinitrophenyl)ethanone |
InChI |
InChI=1S/C14H18N2O5/c1-7-10(9(3)17)11(14(4,5)6)13(16(20)21)8(2)12(7)15(18)19/h1-6H3 |
Clave InChI |
PIWLKRVATMSBJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C)(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one](/img/structure/B14621410.png)




![1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol](/img/structure/B14621430.png)
![3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one](/img/structure/B14621445.png)
![Benzenemethanol, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14621453.png)

![Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl-](/img/structure/B14621475.png)

![Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]-](/img/structure/B14621491.png)
![2-[(E)-Benzyldiazenyl]butan-2-ol](/img/structure/B14621499.png)
